![molecular formula C13H13NO3S2 B5300496 N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5300496.png)
N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide, commonly known as ATS, is a chemical compound with potential applications in scientific research. ATS is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ATS is not fully understood. However, it is believed that ATS exerts its effects by inhibiting various enzymes, including carbonic anhydrase. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in pH, which can have various physiological effects.
Biochemical and Physiological Effects:
ATS has been shown to have various biochemical and physiological effects. It has been found to have inhibitory effects on carbonic anhydrase, which can lead to a decrease in pH. Additionally, ATS has been found to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory conditions. ATS has also been shown to have potential anti-cancer properties, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ATS is its potential applications in scientific research, particularly in the field of medicinal chemistry. ATS has been shown to have inhibitory effects on various enzymes, making it a useful tool for studying enzyme function. Additionally, ATS has been found to have potential anti-cancer properties, which could be useful in the development of new cancer treatments. However, there are also some limitations to the use of ATS in lab experiments. One of the main limitations is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ATS. One potential direction is the development of new ATS derivatives with improved properties, such as increased potency or decreased toxicity. Another potential direction is the investigation of the anti-cancer properties of ATS, with the aim of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of ATS and its potential applications in various fields of research.
Conclusion:
In conclusion, ATS is a sulfonamide-based compound with potential applications in scientific research. ATS has been synthesized using various methods and has been found to have inhibitory effects on various enzymes, potential anti-cancer properties, and anti-inflammatory properties. While there are some limitations to the use of ATS in lab experiments, there are also several future directions for research on this compound. Overall, ATS is a promising candidate for further research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of ATS has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-allyloxyaniline with thiophene-2-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain ATS. Another method involves the reaction of 3-allyloxyaniline with thiophene-2-sulfonyl azide in the presence of a copper catalyst. The resulting compound is then purified using recrystallization to obtain ATS.
Applications De Recherche Scientifique
ATS has potential applications in scientific research, particularly in the field of medicinal chemistry. ATS has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase, which plays a crucial role in many physiological processes. ATS has also been shown to have potential anti-cancer properties, making it a promising candidate for cancer treatment. Additionally, ATS has been found to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
N-(3-prop-2-enoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-8-17-12-6-3-5-11(10-12)14-19(15,16)13-7-4-9-18-13/h2-7,9-10,14H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXRLSOUNQHBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

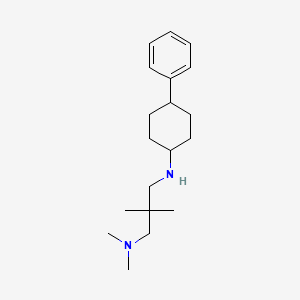
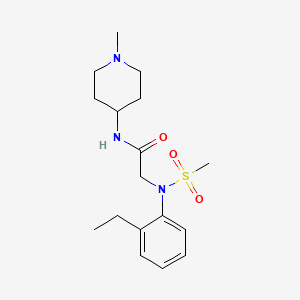
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5300420.png)
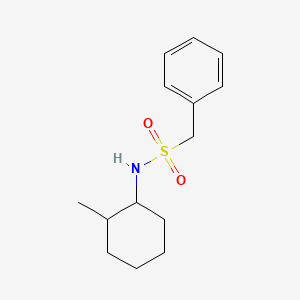
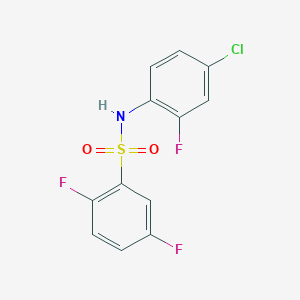
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5300444.png)
![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
![1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-one](/img/structure/B5300456.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)
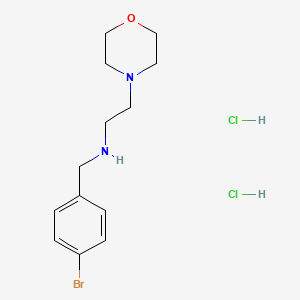
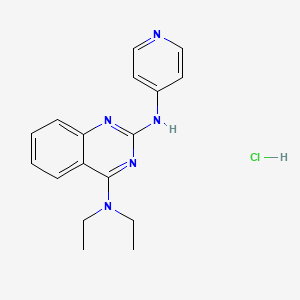
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
![N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5300494.png)